molecular formula C8H5F3N2O B12503237 3-Amino-5-(trifluoromethoxy)benzonitrile

3-Amino-5-(trifluoromethoxy)benzonitrile

Cat. No.: B12503237
M. Wt: 202.13 g/mol
InChI Key: KLPKEPYCIRDOSP-UHFFFAOYSA-N
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Description

3-Amino-5-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H5F3N2O. It is characterized by the presence of an amino group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group onto a benzonitrile scaffold. One common method involves the reaction of 3,5-dihydroxybenzonitrile with trifluoromethanesulfonic anhydride in the presence of a base to form the trifluoromethoxy derivative. This intermediate is then subjected to nitration and subsequent reduction to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-(trifluoromethoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(trifluoromethoxy)benzonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(trifluoromethoxy)benzonitrile
  • 3-Amino-4-(trifluoromethoxy)benzonitrile
  • 3,5-Bis(trifluoromethyl)benzonitrile

Uniqueness

3-Amino-5-(trifluoromethoxy)benzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

3-amino-5-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-2-5(4-12)1-6(13)3-7/h1-3H,13H2

InChI Key

KLPKEPYCIRDOSP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)OC(F)(F)F)C#N

Origin of Product

United States

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